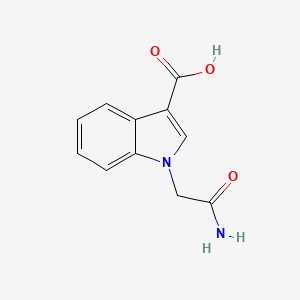

1-(carbamoylmethyl)-1H-indole-3-carboxylic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-(Carbamoylmethyl)-1H-indole-3-carboxylic acid (CMICA) is an organic compound belonging to the class of carboxylic acids. It is a derivative of indole, a heterocyclic aromatic organic compound. CMICA is a colorless solid that is soluble in water and organic solvents. It can be synthesized from indole and is used in a variety of scientific and industrial applications.

科学的研究の応用

Biotechnological Processes

The compound “1-(carbamoylmethyl)-1H-indole-3-carboxylic acid” is related to carbamoylases, which are enzymes that have significant applications in biotechnological processes . These enzymes are used for the production of enantiomerically pure/enriched compounds through enzymatic kinetic resolution . This technique takes advantage of the enantioselectivity or enantiospecificity of an enzyme for one of the enantiomers of a racemic substrate to isolate the desired isomer .

Production of Optically Pure Amino Acids

Carbamoylase-based kinetic resolution of amino acids has been applied for the last three decades, allowing the production of optically pure d- or l-amino acids . This enzyme has become crucial in the industrially used multienzymatic system known as “Hydantoinase Process,” where the kinetic resolution produced by coupling an enantioselective hydantoinase and the enantiospecific carbamoylase is enhanced by the enzymatic/chemical dynamic kinetic resolution of the low-rate hydrolyzed substrate .

Organic Synthesis

“1-(carbamoylmethyl)-1H-indole-3-carboxylic acid” is obtained by Friedel–Crafts type cyclocondensation of γ-functionalized acetoacetamide in neat polyphosphoric acid . This process is an example of the application of this compound in organic synthesis .

作用機序

Target of Action

Similar compounds have been found to interact with the l-type amino acid transporter 1 (lat1), which is predominantly expressed in several types of cancer and biological barriers .

Mode of Action

It’s worth noting that compounds with similar structures have been found to inhibit the bacterial sos response, a system that aids in dna repair and mutagenesis .

Biochemical Pathways

Compounds with similar structures have been found to interact with the bacterial sos response pathway .

Result of Action

Similar compounds have been found to inhibit the bacterial sos response, potentially reducing bacterial resistance to antibiotics .

Action Environment

It’s worth noting that environmental conditions such as ph and temperature can significantly impact the action of similar compounds .

特性

IUPAC Name |

1-(2-amino-2-oxoethyl)indole-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O3/c12-10(14)6-13-5-8(11(15)16)7-3-1-2-4-9(7)13/h1-5H,6H2,(H2,12,14)(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMWWWOGZFDOGGW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2CC(=O)N)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

amine](/img/structure/B1289947.png)

![[3-(3,5-Dimethyl-pyrazol-1-yl)-propyl]-methyl-amine](/img/structure/B1289949.png)

![[(5-Isobutylisoxazol-3-yl)methyl]amine](/img/structure/B1289950.png)

![N-[(3,5-dimethylisoxazol-4-yl)methyl]-N-methylamine](/img/structure/B1289955.png)